molecular formula C21H28O8 B048831 Pentaerythritol tetramethacrylate CAS No. 3253-41-6

Pentaerythritol tetramethacrylate

Cat. No. B048831
CAS RN: 3253-41-6
M. Wt: 408.4 g/mol
InChI Key: KGBBDBRJXGILTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentaerythritol tetramethacrylate is an organic compound. It is a tetrafunctional acrylate ester used as a monomer in the manufacture of polymers . As it is a polymerizable acrylate monomer, it is nearly always supplied with an added polymerisation inhibitor, such as MEHQ (monomethyl ether hydroquinone) .


Synthesis Analysis

The synthesis of Pentaerythritol tetramethacrylate is a multi-step process that starts from Pentaerythritol (PE) with fuming nitric acid . The synthesis process is conducted in several steps and has a very significant and expected yield according to data referenced in previous studies .


Molecular Structure Analysis

The molecular formula of Pentaerythritol tetramethacrylate is C21H28O8 . Its molecular weight is 408.4 g/mol . The IUPAC name for this compound is [3- (2-methylprop-2-enoyloxy)-2,2-bis (2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate .


Chemical Reactions Analysis

The chemical reactions involving Pentaerythritol tetramethacrylate are complex and involve multiple steps. One of the key uses of the material is in polymeric synthesis where it can form micelles and block copolymers . The molecule’s acrylate group functionality enables the molecule to do the Michael reaction with amines .


Physical And Chemical Properties Analysis

Pentaerythritol tetramethacrylate is a solid at room temperature . It has a molecular weight of 408.4 g/mol . The compound is stable under normal conditions but can polymerize if exposed to heat or light .

Scientific Research Applications

  • Adhesives and Biomedical Research : It is used in anaerobic adhesive compositions with potential applications in biomedical research (Shantha & Krishnamurti, 1989).

  • Biological Applications : It assists in the preparation of glycodendrimers that inhibit E. coli binding to erythrocytes in vitro (Touaibia et al., 2007).

  • Flame Retardancy in Polyolefins : It is used in flame-retarded polyolefins to form an interfacial layer around ammonium-polyphosphate particles (Marosi et al., 1999).

  • Explosive Material Research : Pentaerythritol tetranitrate (PETN) is extensively studied for shock initiation and energy propagation in energetic materials, including explosives (Ostrander et al., 2017).

  • Medical Applications : It has been researched for the treatment of angina pectoris (Sherber & Gelb, 1961) and in improving vascular function in hypertension (Schuhmacher et al., 2010).

  • Vasoprotective Activities : It shows vasoprotective activities in experimental atherosclerosis (Kojda et al., 1998).

  • Industrial Applications : PETN is used in initiators for industrial and government applications, and its performance can be affected by changes in morphology and surface area during aging (Burnham et al., 2009).

  • Chemical Research : It's used in synthesizing new functionalized derivatives for research purposes (Dunn et al., 1990).

  • Thermal Applications : Incorporated into a carbon black-polyethylene thermistor system, it stabilizes temperature and introduces thermal delays (Brodeur et al., 1991).

  • Pharmaceutical Research : Its solubility properties make it clinically useful (Merrill, 1965).

  • E. coli Adhesion Inhibition : Pentaerythritol derivatives are potent in inhibiting mannose-specific adhesion of E. coli (Lindhorst et al., 2000).

  • Energy Storage : When mixed with alumina nano additives, it is effective for thermal energy storage applications (VenkitarajK et al., 2017).

  • Chemical Synthesis : Direct esterification is used for its synthesis (Bing, 2007).

  • Spectroscopy Applications : Carbon-13 NMR spectroscopy can be utilized to determine ratios of its diacrylate, triacrylate, and tetraacrylate forms (Newmark & Palazzotto, 1990).

  • Environmental Remediation : It can be degraded by granular iron, showing potential for remediating PETN-contaminated water (Zhuang et al., 2008).

Mechanism of Action

Pentaerythritol tetramethacrylate is used as a monomer in the manufacture of polymers . It is a polymerizable acrylate monomer, which means it can react with other monomers to form a polymer . This reaction is usually initiated by heat, light, or a chemical catalyst .

Safety and Hazards

Pentaerythritol tetramethacrylate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition .

Future Directions

Pentaerythritol tetramethacrylate has a wide range of applications, from the manufacture of polymers to use in coatings and pharmaceuticals . Future research may focus on improving the synthesis process, exploring new applications, and understanding the environmental impact of this compound .

properties

IUPAC Name

[3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O8/c1-13(2)17(22)26-9-21(10-27-18(23)14(3)4,11-28-19(24)15(5)6)12-29-20(25)16(7)8/h1,3,5,7,9-12H2,2,4,6,8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBBDBRJXGILTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69453-22-1
Record name 2-Propenoic acid, 2-methyl-, 1,1′-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69453-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9062936
Record name 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentaerythritol tetramethacrylate

CAS RN

3253-41-6
Record name Tetramethylolmethane tetramethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3253-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythritol tetramethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTAERYTHRITOL TETRAMETHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63WHP23S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentaerythritol tetramethacrylate
Reactant of Route 2
Reactant of Route 2
Pentaerythritol tetramethacrylate
Reactant of Route 3
Reactant of Route 3
Pentaerythritol tetramethacrylate
Reactant of Route 4
Reactant of Route 4
Pentaerythritol tetramethacrylate
Reactant of Route 5
Reactant of Route 5
Pentaerythritol tetramethacrylate
Reactant of Route 6
Reactant of Route 6
Pentaerythritol tetramethacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.